molecular formula C12H19O4PS3 B13804931 Sulprofos sulfone CAS No. 58877-92-2

Sulprofos sulfone

Cat. No.: B13804931
CAS No.: 58877-92-2
M. Wt: 354.5 g/mol
InChI Key: ZMGHMSULFNEJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulprofos sulfone (CAS 58877-92-2) is a primary environmental metabolite resulting from the oxidation of the organothiophosphate insecticide, sulprofos . It is specifically identified as a major transformation product formed in soil systems . As a metabolite, its main research value lies in environmental fate and analytical studies, where it serves as a critical marker for monitoring the degradation and environmental footprint of its parent compound . Researchers utilize this compound in methods such as EPA 500/600 and 8000 series for analyzing organic pollutants in water and wastewater to understand the persistence and ecological impact of obsolete pesticides . The parent insecticide, sulprofos, is an acetylcholinesterase (AChE) inhibitor, and its oxidative metabolites, including the sulfone, are part of its metabolic pathway . This product is intended for research purposes as a standard or reference material. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58877-92-2

Molecular Formula

C12H19O4PS3

Molecular Weight

354.5 g/mol

IUPAC Name

ethoxy-(4-methylsulfonylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H19O4PS3/c1-4-10-19-17(18,15-5-2)16-11-6-8-12(9-7-11)20(3,13)14/h6-9H,4-5,10H2,1-3H3

InChI Key

ZMGHMSULFNEJCW-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

Metabolic Pathways and Biotransformation Studies of Sulprofos Sulfone

In Vivo Metabolic Fate and Elucidation of Pathways in Animal Models

Studies in various animal models have been crucial in delineating the metabolic pathways of sulprofos (B166734) and its metabolites. The primary routes of metabolism involve oxidation of the sulfur atoms and hydrolysis of the phosphate (B84403) ester linkage, followed by conjugation of the resulting phenolic compounds.

The major pathway for sulprofos metabolism begins with oxidation. cdc.gov This occurs at two principal sites on the molecule: the thioether sulfur on the phenyl ring and the thiono sulfur double-bonded to the phosphorus atom.

S-Oxidation: The thioether group undergoes S-oxidation, a common metabolic reaction for thioether-containing compounds. oup.com This process sequentially forms sulprofos sulfoxide (B87167) and, through further oxidation, sulprofos sulfone. cdc.govneptjournal.com This conversion of a sulfide (B99878) to a sulfoxide and then a sulfone represents a key oxidative pathway. oup.com

Oxidative Desulfuration: A critical bioactivation step for many organophosphate insecticides is the oxidative desulfuration of the P=S (thiono) group to a P=O (oxon) group. cdc.gov This reaction converts the parent compound into its oxygen analog, or "oxon." In the case of sulprofos and its oxidized derivatives, this results in the formation of sulprofos oxon, sulprofos oxon sulfoxide, and sulprofos oxon sulfone. cdc.gov These oxon metabolites are generally more potent inhibitors of acetylcholinesterase.

Following or in parallel with oxidation, degradative metabolism occurs rapidly through hydrolysis. cdc.gov

Hydrolysis: The phosphorus-O-phenyl ester bond is cleaved via hydrolysis or oxidative dearylation. cdc.govneptjournal.com This detoxification step yields phenolic metabolites, such as 4-(methylthio)phenol (B156131) and its corresponding sulfoxide and sulfone derivatives. neptjournal.com

Conjugation: These newly formed phenolic metabolites undergo Stage II metabolism, which involves rapid conjugation with endogenous molecules. cdc.govneptjournal.com In mammals, this typically involves the formation of glucuronide or sulfate (B86663) conjugates, which increases their water solubility and facilitates their excretion from the body. neptjournal.com In cows, phenolic metabolites are primarily excreted in the urine in a conjugated form. neptjournal.com

A range of metabolites of sulprofos, including this compound, have been identified in various animal species. The profile of these metabolites can differ between species. The primary metabolites identified include sulprofos sulfoxide, this compound, their corresponding oxon analogs, and various phenolic derivatives. cdc.govneptjournal.com

While five key oxidative metabolites (sulprofos sulfoxide, this compound, sulprofos oxon, sulprofos oxon sulfoxide, and sulprofos oxon sulfone) have been detected in rats, other reports indicate that the oxon and sulfone metabolites are more prominently identified in species such as pigs, goats, and cows. cdc.govneptjournal.com The major phenolic metabolites are phenol (B47542), phenol sulfoxide, and phenol sulfone, which are typically found as conjugates. neptjournal.com

MetaboliteMetabolite ClassAnimal Model(s) Where Identified
Sulprofos sulfoxidePhosphorus-Containing (Oxidative)Rat, Cow, Pig, Goat cdc.govneptjournal.com
This compoundPhosphorus-Containing (Oxidative)Rat, Cow, Pig, Goat cdc.govneptjournal.com
Sulprofos oxonPhosphorus-Containing (Oxidative)Rat, Cow, Pig, Goat cdc.govneptjournal.com
Sulprofos oxon sulfoxidePhosphorus-Containing (Oxidative)Rat cdc.gov
Sulprofos oxon sulfonePhosphorus-Containing (Oxidative)Rat, Cow, Pig, Goat cdc.govneptjournal.com
Phenol / Phenol Sulfoxide / Phenol SulfonePhenolic (Hydrolytic)Rat, Cow (primarily as conjugates) neptjournal.com

Excretion studies demonstrate that sulprofos and its metabolites are rapidly eliminated from the body in most animal models studied.

Rats: Following oral administration in rats, sulprofos is almost completely absorbed and rapidly metabolized and excreted. neptjournal.com More than 96% of an administered dose is eliminated within the first 24 hours. neptjournal.com The primary route of excretion is via the urine, with fecal excretion accounting for a smaller portion (<11%). neptjournal.com

Ruminants: In cows, the metabolic pathway involves oxidation and hydrolysis, with the resulting phenolic metabolites being conjugated and excreted primarily in the urine. neptjournal.com

Hens: Studies in laying hens fed a diet containing sulprofos and its sulfoxide and sulfone metabolites showed that residues were generally not detectable in tissues or eggs at lower dietary levels. At significantly exaggerated dietary concentrations, minimal residues were found, primarily in fat and skin, indicating that significant bioaccumulation is unlikely.

OrganismPrimary Excretion RouteExcretion RateNotes
RatUrine neptjournal.comRapid (>96% of dose in 24 hours) neptjournal.comFeces are a minor route (<11%) neptjournal.com.
Cow (Ruminant)Urine neptjournal.comNot specifiedMetabolites are excreted mainly as conjugated phenols neptjournal.com.
HenNot specifiedNot specifiedResidue studies indicate low potential for accumulation in tissues and eggs.

In Vitro Biotransformation Characterization using Hepatic and Cellular Models

In vitro studies using liver microsomes and other cellular models have helped to identify the specific enzyme systems responsible for the metabolism of sulprofos to its sulfoxide and sulfone derivatives.

The sulfoxidation of thioether-containing compounds is catalyzed by two main enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO).

Research using human liver microsomes has shown that the sulfoxidation of sulprofos is predominantly driven by CYP enzymes, which are responsible for approximately 85-90% of this metabolic conversion. FMOs play a lesser role, contributing about 10-15% to the formation of the sulfoxide metabolite.

Further investigation with a panel of 16 cDNA-expressed human CYP isoforms identified several specific enzymes capable of catalyzing sulprofos sulfoxidation. Notably, members of the CYP2C subfamily often demonstrated the highest affinities and clearance rates for this reaction.

Enzyme SuperfamilySpecific Isoforms Involved in Sulprofos SulfoxidationRelative Contribution
Cytochrome P450 (CYP)CYP1A1, CYP1A2, CYP3A4, CYP2C91, CYP2C92, CYP2C93, CYP2C18, CYP2C19, CYP2D61~85-90%
Flavin-containing Monooxygenase (FMO)FMO1~10-15%

Contributions of Esterases and Other Biotransforming Enzymes

The biotransformation of organophosphate pesticides typically involves a variety of enzymes, including cytochrome P450 (CYP) monooxygenases and esterases. While CYP enzymes are well-known for their role in the oxidative metabolism of xenobiotics, which would include the formation of this compound from its precursor, the specific contribution of esterases to the metabolic fate of this compound itself is not well-documented.

Esterases are a broad group of hydrolase enzymes that cleave ester bonds, a common feature in many pesticides. Their role is generally associated with the detoxification of organophosphates by hydrolyzing the ester linkages, leading to less toxic metabolites that can be more easily excreted. However, specific studies detailing the activity of esterases directly on this compound or quantifying their contribution to its further metabolism are lacking. The metabolic pathway of sulprofos likely involves a balance between activation pathways (such as the oxidation to this compound) and detoxification pathways, where esterases may play a role in breaking down the parent compound or its metabolites.

Other biotransforming enzymes, such as flavin-containing monooxygenases (FMOs), are also known to catalyze the oxidation of sulfur-containing compounds. It is plausible that FMOs are involved in the initial oxidation of sulprofos to sulprofos sulfoxide and the subsequent oxidation to this compound, though specific research on sulprofos is needed to confirm this.

Comparative Species-Specific Metabolic Profiles and Quantitative Differences

Significant variations in the metabolism of xenobiotics, including pesticides, are commonly observed between different species. These differences can be both qualitative, leading to the formation of unique metabolites in certain species, and quantitative, resulting in variations in the rate and extent of formation of common metabolites. Such species-specific differences are often attributed to variations in the expression and activity of metabolic enzymes like CYPs and esterases.

For sulprofos and its metabolite, this compound, there is a notable absence of publicly available comparative metabolic studies across different species. Research on other organophosphates has demonstrated considerable interspecies differences in metabolic profiles. For instance, the rates of activation and detoxification of pesticides like chlorpyrifos (B1668852) and profenofos (B124560) have been shown to vary between rats and humans, which can have significant implications for their respective toxicities.

Without specific comparative studies on sulprofos, it is not possible to provide a detailed account of the species-specific metabolic profiles or quantitative differences in the formation and further metabolism of this compound. Such studies would be essential for extrapolating toxicological data from animal models to humans and for conducting accurate risk assessments.

Environmental Degradation Mechanisms and Environmental Fate Dynamics of Sulprofos Sulfone

Hydrolytic Degradation Processes in Aquatic Environments

The transformation of sulprofos (B166734) sulfone in aquatic environments is significantly influenced by hydrolysis, a chemical process involving the reaction with water. The rate of this degradation is largely dependent on the pH of the surrounding water.

pH-Dependent Hydrolysis Kinetics and Half-Life Determination

While specific quantitative data on the hydrolysis of sulprofos sulfone is limited in publicly available literature, the behavior of its parent compound, sulprofos, offers valuable insights. Sulprofos itself is known to degrade into sulprofos sulfoxide (B87167) and this compound. nih.govagropages.com Studies on sulprofos show that its stability is pH-dependent. For instance, at 22°C, the hydrolysis half-life of sulprofos is 26 days at pH 4, 151 days at pH 7, and 51 days at pH 9. nih.govagropages.com This indicates that hydrolysis is faster in acidic and alkaline conditions compared to neutral pH.

It is generally observed that sulfone metabolites of organophosphorus pesticides are relatively persistent in the environment. epa.gov For example, in aerobic soil metabolism studies of sulprofos, its major metabolites, including this compound, were found to be long-lived, with a half-life greater than 128 days. epa.gov This suggests that this compound is likely to be more resistant to hydrolysis than its parent compound.

Table 1: Hydrolysis Half-Life of Sulprofos at 22°C

pHHalf-Life (days)
426
7151
951

Note: Data pertains to the parent compound, sulprofos, and provides an indication of pH-dependent degradation trends. nih.govagropages.com

Identification of Hydrolysis Products and Their Subsequent Transformations

The hydrolysis of organophosphorus compounds like sulprofos and its metabolites typically involves the cleavage of the phosphate (B84403) ester bonds. For sulprofos, hydrolysis leads to the formation of phenolic derivatives. epa.gov It is anticipated that the hydrolysis of this compound would follow a similar pathway, resulting in the formation of the corresponding phenol (B47542) sulfone. Further degradation of these phenolic compounds can then occur.

Photodegradation Mechanisms on Environmental Surfaces (Water, Soil, Plant Foliage)

Sunlight plays a crucial role in the breakdown of this compound on various environmental surfaces. This photodegradation can occur through direct absorption of light energy or via indirect processes involving other light-sensitizing molecules present in the environment.

Direct Photolysis Pathways and Quantum Yields

Indirect Photolysis Mechanisms via Sensitized Reactions

Indirect photolysis involves the transfer of energy from a photo-excited sensitizer (B1316253) molecule to the target compound, leading to its degradation. Natural components in water and soil, such as humic substances, can act as sensitizers. While specific studies on the indirect photolysis of this compound are scarce, this mechanism is a known degradation pathway for many pesticides. The presence of these sensitizing agents in the environment could potentially accelerate the breakdown of this compound beyond what would be expected from direct photolysis alone.

Biotic Degradation in Soil and Sediment Systems

The formation and subsequent degradation of this compound in soil and sediment are key determinants of its environmental persistence.

Under aerobic soil conditions, the parent compound, sulprofos, undergoes oxidation to form two primary metabolites: sulprofos sulfoxide and this compound. agropages.com The degradation of sulprofos itself is relatively rapid, with a reported half-life ranging from one to four weeks, depending on the soil type. epa.gov The formation of these metabolites is influenced by factors such as soil type, organic matter content, oxygen levels, and pH. For instance, loam soils tend to produce more sulprofos sulfoxide than sandy soils. epa.gov

The degradation pathway primarily involves the oxidation of the methylthio sulfur atom. This process transforms sulprofos first into sulprofos sulfoxide and subsequently into this compound. While the initial degradation of sulprofos is quick, the resulting sulfone and sulfoxide metabolites are significantly more persistent. epa.gov

Table 1: Aerobic Soil Metabolism of Sulprofos and its Metabolites

Compound Role Typical Half-Life Notes
Sulprofos Parent Compound 1 to 4 weeks Degrades via oxidation to sulfoxide and sulfone. epa.gov
Sulprofos Sulfoxide Major Metabolite >128 days A long-lived, persistent metabolite formed from sulprofos. epa.gov
This compound Major Metabolite >128 days A long-lived, persistent metabolite formed from sulprofos. epa.gov

Note: The table is populated with data concerning the formation and persistence of this compound from its parent compound.

Research has consistently identified this compound and sulprofos sulfoxide as the major and most persistent metabolites of sulprofos in soil matrices. agropages.comepa.gov Studies have shown that these metabolites are long-lived, with half-lives reported to be greater than 128 days. epa.gov Their persistence means they can remain in the soil long after the parent compound has dissipated. Another degradate, sulprofos phenol sulfone, has also been identified, particularly in the leachate of aged soil studies, indicating its potential for mobility. epa.gov

The degradation of sulprofos appears to be dominated by physicochemical pathways rather than biological ones. epa.gov While microbial action is not considered a major contributor, some studies indicate that certain soil microorganisms, such as bacteria and Streptomyces, have a limited capacity to degrade sulprofos. In contrast, fungi have not demonstrated significant degradative activity. epa.gov

For organophosphates in general, microbial degradation often occurs through hydrolysis, catalyzed by enzymes like organophosphate hydrolases, which break the P-O-alkyl or P-O-aryl bonds. kspsjournal.or.kr However, for sulprofos and its persistent sulfone metabolite, this does not appear to be the primary degradation route. The stability of the sulprofone molecule makes it recalcitrant to rapid microbial breakdown, contributing to its long environmental persistence. Specific enzyme systems responsible for the slow degradation of this compound have not been extensively detailed in the available literature.

Environmental Transport and Partitioning Mechanisms

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its interaction with soil and water.

The mobility of a chemical in soil is often described by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). The parent compound, sulprofos, has very high Koc values, reported between 12,000 and 13,500, which indicates it is immobile and strongly adsorbs to soil particles. nih.gov

Table 2: Soil Adsorption Data for Sulprofos and Related Compounds

Compound logKoc Koc Value Mobility Classification Source
Sulprofos 4.08 12,000 - 13,500 Immobile nih.govsci-hub.se
Aldicarb (B1662136) Sulfone - 11 - 32 High pic.int
Fenamiphos (B133129) Sulfone - Generally lower than parent More mobile than parent researchgate.net
This compound Data not available Data not available Likely mobile Inferred from related compounds pic.intresearchgate.net and degradate behavior epa.gov

Note: This table compares the soil adsorption of the parent compound Sulprofos with the mobility characteristics of sulfone metabolites from analogous pesticides to infer the likely behavior of this compound.

The tendency of a chemical to volatilize from water or moist soil is indicated by its Henry's Law constant. For the parent compound, sulprofos, the estimated Henry's Law constant is 8.6 x 10⁻⁷ atm·m³/mol, which suggests that it is essentially non-volatile from water and moist soil surfaces. nih.gov

Specific data for the Henry's Law constant of this compound are not available in the cited literature. herts.ac.ukherts.ac.uk However, the transformation of a parent pesticide into its sulfoxide and sulfone metabolites often increases its polarity and water solubility. ontosight.ai Generally, compounds with higher water solubility and lower vapor pressure tend to have lower Henry's Law constants, indicating a lower potential for volatilization. Therefore, it is expected that this compound is also non-volatile, likely remaining in the soil and water phases rather than partitioning into the atmosphere.

Leaching Potential and Groundwater Contamination Pathways

The potential for a pesticide or its metabolites to leach through the soil profile and contaminate groundwater is a critical aspect of its environmental risk assessment. For this compound, a major metabolite of the organophosphate insecticide sulprofos, the leaching potential is influenced by its chemical properties and interactions with soil components. While the parent compound, sulprofos, is characterized by its immobility in soil due to a high soil sorption coefficient (logKoc of 4.08), its metabolites, including the sulfone form, exhibit different behaviors. nih.gov

Research has shown that the degradation products of sulprofos can be more mobile. In an aged soil study using a loam soil column, it was found that approximately 90% of the aged soil degradates of sulprofos remained in the top four inches of the soil. However, about 8.8% of these degradates were found in the leachate, identified as sulprofos phenol sulfone. epa.gov This finding indicates that under certain conditions, particularly in soils with lower organic matter content and higher pH, the sulfone metabolite has the potential for significant leaching. epa.gov The increased mobility of sulfone metabolites compared to the parent compound is a recognized phenomenon for other organophosphate pesticides as well, such as phorate (B1677698) and terbufos (B1683085), where the sulfoxide and sulfone metabolites are more persistent and mobile. kspsjournal.or.krmdpi.com

The primary pathways for groundwater contamination by this compound involve its vertical movement through the soil matrix with percolating water. Factors that can enhance this movement include high rainfall or irrigation events shortly after its formation in the soil, which can transport the more water-soluble sulfone metabolite below the root zone. epa.gov Sandy soils, with their lower organic matter and higher permeability, present a higher risk for the leaching of sulprofos degradates. epa.gov Although the parent sulprofos is not considered an immediate concern for groundwater contamination due to its low water solubility and high sorption, the potential for its more mobile degradates like sulprofos phenol sulfone to reach groundwater is a significant consideration in its environmental fate. epa.gov

ParameterValueSoil TypeSource
Sulprofos Phenol Sulfone in Leachate8.8% of aged degradatesLoam epa.gov
Sulprofos Parent Compound MobilityImmobile (logKoc = 4.08)Not specified nih.gov
Sulprofos Parent Compound LeachingVery littleAgricultural sand, sandy loam, sandy clay loam, silt loam, silty clay epa.gov

Particle-Bound Transport and Runoff Dynamics

The transport of pesticides and their metabolites from agricultural fields to surface water bodies is another significant environmental concern, primarily occurring through runoff and erosion. While highly soluble compounds are often lost in the dissolved phase of runoff, less soluble compounds and those with a high affinity for soil particles, are predominantly transported bound to eroded soil and sediment.

The parent compound, sulprofos, has a high calculated potential for particle-bound transport. herts.ac.uk This is consistent with its high soil sorption coefficient, which indicates a strong tendency to adsorb to soil organic matter and clay particles. nih.gov When soil erosion occurs, these soil particles with adsorbed sulprofos can be carried into adjacent aquatic ecosystems.

The metabolites of sulprofos, including this compound, also play a role in runoff dynamics. In a study evaluating runoff, this compound was detected in the runoff water at a concentration of 0.2% of the applied parent compound. epa.gov While this represents a small fraction, it demonstrates that this compound can be transported from treated fields into surface water. The presence of this compound in runoff can be attributed to its transport in both the dissolved phase, due to its likely increased water solubility compared to the parent compound, and adsorbed to suspended sediment.

The dynamics of particle-bound transport and runoff are influenced by several factors, including rainfall intensity and duration, soil type, field slope, and agricultural practices. Events of intense rainfall can increase both the volume of runoff and the rate of soil erosion, leading to greater transport of soil-bound compounds like sulprofos and its metabolites. epa.gov The risk of runoff is highest immediately following the application of the parent pesticide, before it has fully degraded or moved deeper into the soil profile.

CompoundConcentration in Runoff Water (% of applied parent)Source
This compound0.2% epa.gov
Sulprofos Parent0.0% epa.gov
Sulprofos Sulfoxide0.2% epa.gov
O-Analogue Sulfone0.0% epa.gov
Phenol Sulfoxide0.0% epa.gov
Phenol Sulfone0.1% epa.gov

Advanced Analytical Methodologies for the Detection and Characterization of Sulprofos Sulfone

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating sulprofos (B166734) sulfone from other compounds in a sample, which is a critical step before detection and quantification. The choice of chromatographic method depends on the analyte's properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) for Polar and Non-Volatile Analytes

For metabolites that are more polar and less volatile than their parent compounds, High-Performance Liquid Chromatography (HPLC) is often the preferred separation technique. tandfonline.comgjmpbu.org Sulprofos sulfone and other polar metabolites can be challenging to analyze by GC without derivatization due to their thermal instability and poor chromatographic performance on non-polar GC columns. tandfonline.com HPLC overcomes these limitations, allowing for the direct analysis of such compounds. gjmpbu.org

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of pesticide metabolites. researchgate.netpsu.edu The separation is achieved by partitioning the analytes between the stationary and mobile phases, with more polar compounds eluting earlier. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, can be optimized to achieve the desired separation. gjmpbu.orgpsu.edu

A study on the determination of organophosphorus pesticide metabolites in human urine utilized HPLC with a C18 reversed-phase column to separate the analytes before detection. researchgate.net Another method for analyzing pesticides in various food matrices also employed reversed-phase HPLC with a C18 column. psu.edu The versatility and robustness of HPLC make it a cornerstone in the analysis of a wide range of pesticide residues. gjmpbu.org

Chiral Chromatography for Stereoisomer Separation

Many pesticides, including some organophosphates, are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. diva-portal.orgmz-at.de These stereoisomers can exhibit different biological activities and degradation rates in the environment. nih.govchromatographyonline.com Chiral chromatography is a specialized form of chromatography that can separate these enantiomers. diva-portal.org

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. diva-portal.orgmz-at.de Polysaccharide-based CSPs are widely used for the enantiomeric separation of pesticides. chromatographyonline.com While direct chiral separation of sulprofos itself has been mentioned in the context of research, specific methods for the enantiomeric separation of its sulfone metabolite are less commonly detailed in routine analytical procedures. nih.govresearchgate.net However, the principles of chiral separation would apply. For instance, research on other chiral pesticides has shown successful enantioseparation using HPLC with chiral columns, often with mobile phases consisting of n-hexane and an alcohol modifier like 2-propanol or ethanol. mz-at.de The separation can be influenced by factors such as the mobile phase composition and column temperature. mz-at.de

Mass Spectrometry (MS)-Based Detection and Identification

Mass spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with a chromatographic separation method, provides powerful capabilities for the identification and quantification of trace-level contaminants like this compound.

GC-MS and GC-MS/MS for Volatile and Semi-Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. After separation in the GC column, the analytes are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each compound, which acts as a chemical fingerprint, allowing for confident identification. nih.gov

For even greater selectivity and to reduce background noise, tandem mass spectrometry (GC-MS/MS) can be used. In GC-MS/MS, a specific ion (the precursor ion) from the initial mass spectrum is selected and fragmented, and the resulting product ions are then detected. pragolab.czusda.gov This technique is particularly useful for analyzing complex samples where interferences may be present. pragolab.cz Multi-residue methods for pesticides in various matrices, including edible oils and animal tissues, have been developed using GC-MS/MS. pragolab.czusda.gov For sulprofos, characteristic precursor and product ions can be selected for monitoring, ensuring its accurate detection even at low concentrations. pragolab.cz

Table 2: Example GC-MS/MS Parameters for Sulprofos
ParameterValue
Retention Time 15.42 min
Precursor Ion (m/z) 322
Product Ion 1 (m/z) 139
Product Ion 2 (m/z) 156
Data is illustrative and sourced from a multi-residue pesticide analysis method. pragolab.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are indispensable tools for analyzing polar, non-volatile, and thermally labile compounds in complex matrices. researchgate.netmdpi.comresearchgate.net This makes them highly suitable for the determination of this compound. cardiff.ac.uk The development of LC-MS/MS methods has significantly advanced the ability to detect a wide range of pesticide metabolites in samples such as human urine, food products, and environmental samples. tandfonline.comresearchgate.netpsu.edu

In LC-MS/MS, after separation by HPLC, the analytes are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. diva-portal.org The use of multiple reaction monitoring (MRM) in tandem MS provides exceptional selectivity and sensitivity, allowing for the quantification of analytes at very low levels. psu.edumdpi.com A multi-residue LC-MS/MS method for over 350 pesticides, including sulprofos, in mealworms demonstrated excellent recovery and low limits of quantitation (LOQs). mdpi.comresearchgate.net Similarly, methods have been validated for the analysis of organophosphate pesticides in wine and various food commodities. psu.edubio-conferences.org

The selection of appropriate precursor and product ions is critical for the specificity of the LC-MS/MS analysis. For sulprofos, a precursor ion of m/z 323.035 has been reported in positive ionization mode. thermofisher.com The optimization of MS parameters, such as collision energy, is necessary to achieve maximum sensitivity for each target analyte. psu.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of pesticide residues and their metabolites. mdpi.com Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide exceptional mass accuracy and resolving power. mdpi.comresearchgate.net This enables the precise measurement of an ion's mass-to-charge ratio (m/z) to four or more decimal places, allowing for the determination of a unique elemental composition for a detected analyte. mdpi.com This high level of specificity is crucial for distinguishing target compounds from background matrix interferences, thereby minimizing the risk of false positives. mdpi.comlcms.cz

For this compound, HRMS offers the ability to confirm its presence and identity with a high degree of confidence. The process involves measuring the exact mass of the protonated molecule [M+H]⁺ or another adduct ion and comparing it to the theoretical exact mass calculated from its chemical formula (C₁₂H₁₉O₄PS₃). Regulatory guidelines, such as SANTE/11312/2021, consider a mass accuracy within ±5 ppm to be acceptable for the reliable identification of pesticide residues. mdpi.com

Beyond simple detection, HRMS coupled with tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique for structural elucidation. mdpi.comresearchgate.net In this approach, the intact molecular ion of this compound is isolated and fragmented, producing a characteristic pattern of product ions. mdpi.com The high mass accuracy of both the precursor and fragment ions provides detailed structural information, helping to confirm the identity of the metabolite. nih.gov Specific gas-phase ion/molecule reactions can even be used to selectively identify the sulfone functional group within a molecule, further aiding in the structural confirmation of metabolites like this compound. nih.gov

Table 1: Illustrative Example of HRMS Accurate Mass Measurement for a Pesticide Sulfone Metabolite This table demonstrates the principle of accurate mass measurement for identifying pesticide sulfone metabolites.

CompoundFormulaTheoretical m/zMeasured m/zMass Error (ppm)Reference
Disulfoton sulfoneC₈H₁₉O₄PS₃290.0289N/AN/A nih.gov
Fipronil (B1672679) sulfoneC₁₂H₄Cl₂F₆N₄OS453.9360453.9355-1.1 phenomenex.com
This compoundC₁₂H₁₉O₄PS₃354.0183N/AN/ATheoretical
N/A: Data not available in the provided search results. The table illustrates the concept using available data for similar compounds.

Immunoassay-Based Detection Systems

Immunoassays offer a complementary approach to chromatographic methods for the rapid screening of pesticides and their metabolites. These techniques are based on the highly specific binding interaction between an antibody and its target antigen. asau.ru For small molecules like this compound, the format is typically a competitive immunoassay, where the analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites. immunology.org

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format performed in microtiter plates. immunology.orgmicrobenotes.com It is a sensitive and high-throughput method for detecting and quantifying antigens in various samples. microbenotes.comnih.gov In a typical competitive ELISA for this compound, antibodies specific to the metabolite would be immobilized on the surface of a microtiter well. immunology.org When the sample is added along with an enzyme-labeled version of the analyte, they compete for binding to the antibody. microbenotes.com The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample. microbenotes.com

The development of an ELISA for a specific sulfone metabolite involves optimizing several parameters, including antibody and coating antigen concentrations, incubation times, and buffer conditions, to achieve the desired sensitivity and specificity. plos.org While specific ELISA kits for this compound are not widely documented, the development of assays for other sulfone metabolites, such as fipronil sulfone, demonstrates the feasibility of this approach. acs.orgnih.gov These assays can achieve detection limits in the low nanogram per milliliter (ng/mL) range, making them suitable for screening environmental and biological samples. acs.orgnih.gov

Table 2: Example Performance of a Developed ELISA for a Pesticide Sulfone Metabolite (Fipronil-sulfone)

Assay ParameterValueDetailsReference
AnalyteFipronil-sulfoneMajor metabolite of fipronil nih.gov
IC₅₀ Value4.11 µg/LConcentration causing 50% inhibition in 100% human serum nih.gov
Cross-ReactivityVariesDesign of different haptens can produce antibodies with distinct cross-reactivity profiles for related compounds. acs.org
Recovery85-111%Recovery from spiked water, human serum, and urine samples. acs.org

The critical component of any immunoassay is the antibody. asau.ru For small molecules like this compound, which are not immunogenic on their own, the development process begins with designing and synthesizing a hapten. The hapten is a molecule that mimics the structure of the target analyte and is then conjugated to a larger carrier protein to elicit an immune response in an animal. nih.gov

The design of the hapten is crucial for determining the specificity of the resulting antibodies. acs.org To generate antibodies that specifically recognize the sulfone metabolite, the hapten should be designed to expose the key structural features of this compound to the immune system. nih.gov It is possible to develop antibodies with broad specificity that can recognize a whole class of related compounds (e.g., multiple organophosphate pesticides) or highly specific antibodies that target a single metabolite. plos.orgresearchgate.net Research on other pesticides has shown that it is possible to produce antibodies that recognize sulfone metabolites with high affinity. acs.orgnih.gov The goal is to create antibodies that bind strongly to this compound with minimal cross-reactivity to the parent compound (sulprofos) or other unrelated molecules that might be present in the sample. mdpi.com

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

Before instrumental analysis or immunoassay, this compound must be extracted from its sample matrix (e.g., soil, water, blood, or urine) and purified to remove interfering components. chromatographyonline.com The choice of extraction and cleanup technique depends on the physicochemical properties of the analyte and the complexity of the sample matrix. nih.govchromatographyonline.com

Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comresearchgate.net For a moderately polar metabolite like this compound, LLE can be used to transfer the analyte from an aqueous sample into an organic solvent like dichloromethane (B109758) (DCM) or acetonitrile. mdpi.comgcms.cz The efficiency of the extraction depends on factors such as the choice of solvent, the pH of the aqueous phase, and the solvent-to-sample ratio. researchgate.netmdpi.com

Solid-Phase Extraction (SPE) is a more selective and versatile sample preparation technique that has largely replaced LLE for many applications. chromatographyonline.com SPE involves passing a liquid sample through a cartridge containing a solid sorbent. researchgate.net The analyte and some matrix components are retained on the sorbent, while other interferences pass through. researchgate.net The analyte is then selectively eluted with a small volume of a different solvent. researchgate.net For this compound, a reversed-phase sorbent (e.g., C8 or C18) could be used to extract it from aqueous samples, or a normal-phase sorbent could be used for extraction from non-polar extracts. thermofisher.com Mixed-mode sorbents that combine reversed-phase and ion-exchange properties can offer even higher selectivity for complex biological matrices. thermofisher.comphenomenex.com

Matrix effects are a significant challenge in trace analysis, particularly when using mass spectrometry. sbq.org.brpsu.edu These effects occur when co-extracted components from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. nih.govsbq.org.br This can result in inaccurate quantification. nih.gov Polar pesticides and their metabolites are often more susceptible to matrix effects. mdpi.com Studies on organophosphorus pesticides in various crops have demonstrated that matrix effects can be significant and vary widely depending on the analyte and the matrix. sbq.org.brpsu.edu

To mitigate matrix effects, a cleanup step is often incorporated after the initial extraction. Dispersive SPE (dSPE), a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is a common cleanup technique. nih.gov It involves adding sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, or C18 to remove fats, directly to the sample extract. phenomenex.com For very complex samples, Gel Permeation Chromatography (GPC) may be used to remove high molecular weight interferences. epa.gov

Another common strategy to compensate for unavoidable matrix effects is the use of matrix-matched calibration . nih.goveurl-pesticides.eu This involves preparing calibration standards in a blank extract of the same matrix type as the samples being analyzed, which helps to ensure that the standards and samples experience the same degree of signal suppression or enhancement. eurl-pesticides.eu

Table 3: Matrix Effect of Selected Organophosphorus Pesticides in Different Food Matrices

PesticideMatrixMatrix Effect (%)ClassificationReference
SulprofosBanana-68.4Strong Suppression psu.edu
SulprofosPapaya-84.2Strong Suppression psu.edu
SulprofosBell Pepper-76.8Strong Suppression psu.edu
Demeton-S-methyl sulfoneBanana-1.9No significant effect sbq.org.br
Demeton-S-methyl sulfonePapaya-75.9Strong Suppression sbq.org.br
Demeton-S-methyl sulfoneBell Pepper-46.4Moderate Suppression sbq.org.br
A negative value indicates signal suppression, while a positive value indicates signal enhancement. Effects between -20% and +20% are often considered low or negligible. sbq.org.br

Biogeochemical Interactions and Molecular Mechanisms Excluding Direct Toxicological Outcomes

Enzymatic Interaction Studies with Acetylcholinesterase (AChE)

The primary mechanism of action for organophosphorus compounds like sulprofos (B166734) and its metabolites is the inhibition of acetylcholinesterase (AChE). nih.govepa.gov This enzyme is crucial for the proper functioning of the nervous system by breaking down the neurotransmitter acetylcholine (B1216132). opcw.org Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous stimulation of cholinergic receptors. epa.govopcw.org

Mechanisms of Enzyme Inhibition by Sulfone Analogues

Organophosphorus compounds, including sulfone analogues, act as irreversible inhibitors of AChE. researchgate.netmdpi.com The inhibition process involves the covalent binding of the organophosphate to the serine residue (specifically Ser-203) within the active site of the enzyme. researchgate.net This binding occurs through a process called phosphorylation, where the phosphorus atom of the inhibitor forms a stable covalent bond with the hydroxyl group of the serine residue. researchgate.netnih.gov This effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. opcw.org The formation of this phosphoryl-enzyme intermediate is a key step in the inhibition mechanism. researchgate.net The stability of this bond is a defining characteristic of irreversible inhibition by organophosphates. mdpi.com

Kinetic Analysis of Enzyme-Inhibitor Binding and Dissociation

The process can be represented by the following scheme:

E + I ⇌ E·I → E-P

Where:

E is the enzyme (AChE)

I is the inhibitor (sulprofos sulfone)

E·I is the reversible Michaelis-like complex

E-P is the phosphorylated (inactivated) enzyme

Structural Determinants for Cholinesterase Phosphorylation or Carbamoylation

The efficiency of AChE phosphorylation by organophosphates is heavily influenced by the structural characteristics of both the inhibitor and the enzyme's active site. nih.govresearchgate.net The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) of amino acid residues: serine, histidine, and glutamate. opcw.org

Key structural determinants include:

The nature of the leaving group: A good leaving group on the phosphorus atom facilitates the phosphorylation reaction.

The size and shape of the substituent groups: The alkyl and aryl groups attached to the phosphorus atom must fit within the active site gorge. opcw.org The size of these groups can affect the inhibitor's ability to access the catalytic serine and can influence the stability of the initial enzyme-inhibitor complex. opcw.orgnih.gov

Chirality: The spatial orientation of the molecule is crucial, as the enzyme's active site is chiral. Different stereoisomers of an organophosphate can have vastly different inhibitory potencies. opcw.orgresearchgate.net

Interactions with active site residues: Specific amino acid residues within the active site gorge, such as those in the "acyl pocket" and the "peripheral anionic site," play a role in binding the inhibitor and orienting it for the phosphorylation reaction. nih.govnih.gov Mutations in these residues can significantly decrease the enzyme's reactivity towards organophosphates. nih.gov

Modulation of Other Biochemical Pathways and Cellular Targets (Non-AChE mediated)

While the primary target of sulprofos and its metabolites is AChE, research into the broader biochemical effects of organophosphates is ongoing. mdpi-res.com Some studies suggest that these compounds may interact with other cellular targets and modulate biochemical pathways beyond the cholinergic system. However, specific data on the non-AChE mediated effects of this compound are limited in the provided search results. General research on organophosphates indicates potential for interactions with other proteins and enzymatic systems, but detailed pathways for this compound are not explicitly outlined. mdpi-res.comgoogle.com

Ecological Transfer and Bioavailability Mechanisms

The movement and availability of pesticides like sulprofos and its metabolites in the environment are critical for understanding their potential impact on non-target organisms.

Bioconcentration and Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioconcentration refers to the accumulation of a chemical from the surrounding water into an aquatic organism, while bioaccumulation includes uptake from all sources, including food and sediment. europa.eu The potential for a chemical to bioconcentrate is often estimated using its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. nih.govsfu.ca

For organophosphorus compounds, several factors influence their bioconcentration and bioaccumulation:

Hydrophobicity: More hydrophobic compounds tend to have a higher potential for bioconcentration as they are more readily stored in the fatty tissues of organisms. nih.gov

Metabolism: The ability of an organism to metabolize and eliminate a compound can significantly reduce its bioaccumulation. nih.govresearchgate.net If a hydrophobic compound is quickly transformed into more water-soluble (hydrophilic) metabolites, it can be more easily excreted. nih.gov Sulprofos sulfoxide (B87167), a related metabolite, is noted to be more water-soluble than the parent compound, which influences its environmental fate. ontosight.ai

Environmental Factors: The presence of sediment and dissolved organic matter in aquatic systems can reduce the bioavailability of hydrophobic pesticides by binding to them, thereby lowering their uptake by organisms. nih.govresearchgate.net

While general principles of bioconcentration apply to sulprofos and its metabolites, specific data on the bioconcentration factor (BCF) for this compound in various organisms were not found in the provided search results. However, the presence of sulprofos and its degradation products, including the sulfone, has been monitored in environmental compartments such as surface water and bed sediments. amac.md

Uptake and Translocation within Plant Systems

The interaction of sulprofos and its metabolite, this compound, with plant systems is a critical aspect of its environmental behavior. While direct studies detailing the uptake and translocation mechanisms specifically for this compound are not extensively documented, the processes can be inferred from the behavior of the parent compound and general principles of pesticide phytoremediation.

Following the application of sulprofos to crops such as cotton, it is absorbed by the plant. smolecule.comoup.com Studies suggest that sulprofos can alter the biochemistry of cotton plants, indicating uptake and systemic presence. oup.comoup.com Once absorbed, sulprofos undergoes metabolic processes within the plant tissues. A primary metabolic pathway is the oxidation of the methylthio sulfur group, which converts sulprofos first to sulprofos sulfoxide and subsequently to this compound. nih.gov This metabolic conversion means that this compound is formed in planta.

The translocation of these compounds within the plant is governed by its physicochemical properties. For non-ionic organic chemicals like sulprofos and its metabolites, movement from the roots to the aerial parts of the plant, such as stems and leaves, typically occurs via the xylem. plos.org This upward movement is driven by the transpiration stream. plos.org Research on other pesticides indicates that compounds can be absorbed from the soil through the roots and transported upwards. researchgate.net Given that sulprofos metabolites, including the sulfone, are found as soil residues, it is plausible that plants can absorb pre-formed this compound directly from the soil, in addition to metabolizing the parent compound internally. epa.gov The distribution within the plant can be significant; studies on other pesticides in leafy vegetables show that a substantial amount of the absorbed substance can be transferred from the roots to the edible leaves. plos.org

Table 1: General Plant Interaction Mechanisms

ProcessDescriptionRelevant Compound(s)
AbsorptionUptake of the chemical from the soil or leaf surface into the plant tissues. Can occur via roots or foliage.Sulprofos, this compound
MetabolismTransformation of the parent compound within the plant. For sulprofos, this involves oxidation to its sulfoxide and sulfone metabolites. nih.govSulprofos &rarr; Sulprofos Sulfoxide &rarr; this compound
TranslocationMovement of the compound within the plant's vascular system, primarily upward from roots to shoots via the xylem. plos.orgresearchgate.netSulprofos, this compound

Trophic Transfer Dynamics in Food Webs

Trophic transfer describes the movement of chemical compounds from one trophic level to the next within a food web. For sulprofos and its metabolites, this process is particularly relevant in aquatic ecosystems, where runoff from agricultural applications can introduce the compounds into the water.

The bioaccumulation potential of sulprofos has been demonstrated in studies with channel catfish. epa.gov When exposed to sulprofos in water, the fish absorb and accumulate the compound and its metabolites in their tissues. epa.gov Research has identified residues of the parent sulprofos, sulprofos sulfoxide, and this compound in catfish, confirming that these compounds can enter the aquatic food chain. epa.gov

A study conducted over a 28-day period found that accumulation factors for total radiolabeled residues in whole fish ranged from 704 to 1006. epa.gov The distribution of these residues was not uniform throughout the organism. On day 28 of the exposure, approximately 88% of the extractable carbon-14 (B1195169) residues were found in the non-edible portions (viscera, scales), with the remaining 12% in the edible tissues. epa.gov The presence of this compound as a metabolite in fish tissue indicates that it is either absorbed directly from the water or is formed metabolically within the fish after uptake of the parent compound. epa.gov

This initial bioaccumulation in fish represents the first step of trophic transfer. Piscivorous predators, including other fish, birds, and mammals, may then be exposed to sulprofos and its sulfone metabolite by consuming the contaminated fish. dksh.kr The potential for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is a key consideration for persistent, lipophilic compounds. osti.govnih.gov

Table 2: Bioaccumulation of Sulprofos and its Metabolites in Channel Catfish

ParameterFindingSource
Test OrganismChannel Catfish (Ictalurus punctatus) epa.gov
Exposure Duration28 days epa.gov
Whole Fish Accumulation Factor704 to 1006 epa.gov
Identified Residues in TissueSulprofos, Sulprofos Sulfoxide, this compound epa.gov
Residue Distribution (Day 28)~88% in non-edible portions, ~12% in edible portions epa.gov

Comparative Biochemical Activity of Parent Sulprofos and its Sulfone Metabolites

The primary biochemical mechanism of action for sulprofos and its metabolites is the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine. nih.gov Inhibition of this enzyme leads to an accumulation of acetylcholine, disrupting nerve signal transmission. nih.gov

Organophosphate insecticides like sulprofos are often "proinsecticides," meaning the parent compound itself may have modest inhibitory activity. researchgate.net The metabolic process of oxidation, which converts the parent compound to its sulfoxide and sulfone analogs, frequently results in metabolites with significantly greater AChE-inhibiting potency. This metabolic activation is a critical feature of their biochemical activity.

Table 3: Biochemical Activity Profile

CompoundBiochemical TargetMechanism of ActionActivity Note
Sulprofos (Parent)Acetylcholinesterase (AChE)InhibitionConsidered a proinsecticide with lower intrinsic activity. researchgate.net
This compound (Metabolite)Acetylcholinesterase (AChE)InhibitionMetabolic activation leads to a more potent inhibitor compared to the parent compound. researchgate.net

Computational Chemistry and Modeling Approaches in Sulprofos Sulfone Research

Molecular Modeling and Docking Studies of Enzyme-Compound Interactions

Molecular modeling and docking studies are pivotal in understanding the toxicological effects of sulprofos (B166734) sulfone. The parent compound, sulprofos, is known to be an inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system. herts.ac.uknih.gov The primary mechanism of toxicity for organophosphates involves the inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxic effects. researchgate.net Computational studies focus on how sulprofos sulfone, as a metabolite, interacts with the active site of this enzyme.

Docking simulations are used to predict the binding affinity and orientation of this compound within the AChE active site. These models indicate that organophosphates typically form a covalent bond between their central phosphorus atom and the oxygen atom of a serine residue (specifically Ser203) in the enzyme's active site. researchgate.net Key amino acid residues within the AChE active site, such as Ser203, His447, and Glu334, are crucial for this interaction. researchgate.net Molecular dynamics simulations can further elucidate the stability of the enzyme-inhibitor complex and the conformational changes that occur upon binding. researchgate.net By comparing the docking scores and binding energies of sulprofos and its sulfone metabolite, researchers can predict whether the metabolic transformation to the sulfone form increases or decreases its inhibitory potency against AChE.

Table 1: Key Amino Acid Residues in Acetylcholinesterase (AChE) Active Site Involved in Organophosphate Binding

Residue Role in Interaction
Serine 203 (Ser203) Forms a covalent bond with the phosphorus atom of the organophosphate, leading to irreversible inhibition. researchgate.net
Histidine 447 (His447) Part of the catalytic triad (B1167595), facilitates the phosphorylation of Ser203. researchgate.netwu.ac.th
Glutamate 334 (Glu334) Part of the catalytic triad, stabilizes the active site conformation. researchgate.net
Tyrosine 124 (Tyr124) Located in the peripheral anionic site (PAS), involved in hydrophobic interactions. wu.ac.th

| Phenylalanine 338 (Phe338) | Lines the active site gorge, contributes to binding through hydrophobic interactions. wu.ac.th |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity and physicochemical properties of chemicals based on their molecular structure. ecetoc.orgsci-hub.se These models are essential for the environmental risk assessment of pesticides and their metabolites like this compound. nii.ac.jp

For environmental fate prediction, QSAR/QSPR can estimate crucial parameters that determine a chemical's behavior and persistence. ecetoc.org Key properties predicted by these models include:

Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of a chemical to bind to soil particles versus remaining in the water phase. A high Koc value suggests lower mobility in soil. Machine learning approaches, such as gradient boosting decision trees, have been used to develop predictive models for the Koc of various pesticides, including sulprofos. sci-hub.senii.ac.jp

Bioconcentration Factor (BCF): This measures the extent of a chemical's accumulation in an organism from water. It is a critical parameter for assessing risks to aquatic life. nii.ac.jp

Octanol-Water Partition Coefficient (Kow): This coefficient describes the lipophilicity of a compound and is often correlated with its potential for bioaccumulation. ecetoc.org

By inputting molecular descriptors (e.g., molecular weight, charge, energy, fingerprints) of this compound into these models, its environmental distribution and persistence can be estimated rapidly and cost-effectively. sci-hub.se This allows for preliminary risk assessments before extensive field data is available. ecetoc.orgsci-hub.se

Environmental Fate and Transport Modeling for Predictive Assessments of Persistence and Distribution

Building on the parameters derived from QSPR models, environmental fate and transport models simulate the movement and longevity of chemicals in various environmental compartments such as soil, water, and air. apvma.gov.au These models are crucial for predicting the potential for groundwater contamination and long-range transport of this compound.

Studies on analogous organophosphate pesticides, such as terbufos (B1683085), show that their sulfoxide (B87167) and sulfone metabolites are often more persistent and mobile in soil than the parent compound. epa.gov For instance, in aerobic soil metabolism studies, terbufos sulfoxide and terbufos sulfone were found to be the primary active ingredients present during a growing season due to the rapid degradation of the parent terbufos. epa.gov These metabolites are of concern due to their potential mobility and persistence. epa.gov

Modeling for this compound would likely incorporate its soil adsorption coefficient (Koc), degradation half-life, and water solubility to predict its concentration and distribution over time. These predictive assessments help regulatory agencies to establish guidelines and restrictions to mitigate environmental risks. apvma.gov.aubelgium.be The models can simulate various scenarios, such as different soil types, weather conditions, and agricultural practices, to provide a comprehensive picture of the compound's environmental behavior. peerj.comsprep.org

Ligand-Based Design and Structure-Activity Relationship (SAR) Studies for Analogue Development

Ligand-based design and Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to observe the effect on its biological activity. nih.gov While often used to design more potent drugs or pesticides, these techniques can also be applied to develop analogues with improved safety profiles, such as reduced toxicity or enhanced biodegradability.

In the context of this compound, SAR studies could explore how changes to its chemical structure affect its interaction with acetylcholinesterase. For example, modifying the alkyl or phenyl groups on the phosphate (B84403) moiety could alter binding affinity and inhibitory potency. researchgate.net SAR studies on other sulphone-based compounds have shown that small structural changes can lead to significant variations in biological activity and receptor residence time. nih.gov

The goal of such studies for pesticide development might be to create analogues that are effective against target pests but are more readily metabolized or have lower affinity for non-target enzymes, thereby reducing risks to humans and wildlife. google.com Information from these studies is critical for guiding the synthesis of new compounds with a more desirable balance of efficacy and environmental safety.

In Silico Prediction of Metabolic Pathways and Degradation Products

In silico (computer-based) tools are increasingly used to predict the metabolic fate of xenobiotics like pesticides. univie.ac.at These tools can forecast the products of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. frontiersin.orgoulu.fi

For sulprofos, the initial metabolic step is the sulfoxidation of the thioether group to form sulprofos sulfoxide, which is then further oxidized to this compound. researchgate.net This sulfoxidation is primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver. researchgate.net Research has identified several human CYP isoforms (including CYP1A1, 1A2, 3A4, and members of the CYP2C subfamily) and flavin-containing monooxygenase (FMO) isoforms that are capable of metabolizing sulprofos. researchgate.net

Computational tools like BioTransformer and FAME 3 can predict these metabolic transformations. univie.ac.atnih.gov They use a combination of knowledge-based rules and machine learning algorithms to identify the most likely sites of metabolism on a molecule and the resulting metabolites. univie.ac.atnih.gov These predictions are valuable for:

Identifying potential toxic metabolites that need to be monitored in experimental studies.

Understanding species differences in metabolism. oulu.fi

Assessing the potential for the parent compound to be bioactivated into a more potent form. oulu.fi

Providing a more complete picture of the compound's degradation pathway in both biological systems and the environment. researchgate.netmdpi.com

Table 2: Human Enzymes Involved in Sulprofos Sulfoxidation

Enzyme Family Specific Isoforms Role Reference
Cytochrome P450 (CYP) CYP1A1, CYP1A2, CYP3A4, CYP2C91, CYP2C92, CYP2C93, CYP2C18, CYP2C19, CYP2D61 Catalyze the oxidation of the thioether group on sulprofos. researchgate.net

| Flavin-containing monooxygenase (FMO) | FMO1 | Contributes to the sulfoxidation of sulprofos. | researchgate.net |

Table of Mentioned Compounds

Compound Name
Sulprofos
This compound
Sulprofos sulfoxide
Acetylcholine
Terbufos
Terbufos sulfoxide
Terbufos sulfone
Fenthion

Future Research Directions and Unresolved Questions for Sulprofos Sulfone

Comprehensive Elucidation of Minor Metabolic and Degradation Pathways

The primary transformation of sulprofos (B166734) to sulprofos sulfone is established, but the subsequent fate of the sulfone molecule is a significant knowledge gap. Research has extensively focused on the major metabolic routes of parent organophosphate compounds, often leaving the secondary and minor pathways of their metabolites under-investigated. The elucidation of these pathways is crucial, as they could lead to the formation of terminal residues with either increased or decreased toxicity and persistence.

Future research must focus on identifying the full spectrum of biotic and abiotic degradation products of this compound. While the degradation of structurally different sulfone compounds, such as aromatic poly(ether sulfones), can involve mechanisms like oxidation and chain scission leading to the evolution of sulfur dioxide, these pathways are unconfirmed for organophosphate metabolites. psu.edunih.govmdpi.com Studies should employ advanced analytical techniques, such as high-resolution mass spectrometry, to trace the breakdown of this compound in various environmental matrices and biological systems. A key unresolved question is whether this compound undergoes further oxidation, hydrolysis of the phosphate (B84403) ester linkage, or cleavage of the aromatic ring structure, and what the resultant products are.

Table 1: Potential Areas of Investigation for this compound Degradation

Research Area Objective Methodology Potential Outcomes
Biotic Degradation Identify microbial species capable of metabolizing this compound and characterize the enzymatic pathways involved. Soil/water microcosm studies with radiolabeled this compound; isolation of degrading microorganisms; enzyme assays. Discovery of novel bioremediation agents; understanding of metabolic pathways (e.g., hydrolysis, oxidation).
Abiotic Degradation Determine the role of photolysis and hydrolysis in the breakdown of this compound under various environmental conditions (pH, UV intensity). Controlled laboratory experiments simulating environmental conditions; product identification using LC-MS/MS. Calculation of environmental half-life; identification of persistent or transient degradation products.

| Metabolic Profiling | Characterize minor metabolites in organisms exposed to this compound. | In vivo and in vitro studies with model organisms (e.g., rat liver microsomes, fish); metabolomic analysis. | Comprehensive understanding of the toxicokinetic profile and potential for bioactivation or detoxification. |

Development of Novel High-Throughput and On-Site Detection Technologies

Effective environmental monitoring and risk assessment are contingent upon the availability of sensitive, rapid, and cost-effective detection methods. Current pesticide residue analysis often relies on laboratory-based chromatographic techniques that are time-consuming and expensive, limiting their utility for large-scale screening or on-site analysis. mdpi.commdpi.com There is a pressing need to develop novel detection technologies specifically for this compound.

High-throughput screening (HTS) platforms, which utilize automated systems for rapid testing, could be adapted for this compound. researchgate.netyoutube.com This could involve the development of specific enzyme-based or cell-based assays that generate a detectable signal (e.g., fluorescence) in the presence of the compound. For on-site applications, the development of portable biosensors and immunosensors is a key research frontier. nih.govplantprotection.pl These devices could use specific antibodies or enzymes that interact with this compound to produce an electrical or optical signal, providing real-time data on contamination levels in water or soil. tandfonline.com The primary challenge is the synthesis of recognition elements with high specificity and affinity for this compound, distinguishing it from the parent compound and other metabolites.

Advanced Mechanistic Studies of Biochemical Interactions in Non-Target Organisms

The primary mode of action for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.govmdpi.com While the parent compound, sulprofos, is a known AChE inhibitor, the inhibitory potential of this compound is not well-defined. Metabolites of other organophosphates have shown equal or even greater toxicity than their parent compounds. Therefore, it is a critical unresolved question whether the oxidation to the sulfone alters the potency of AChE inhibition.

Future research should conduct comparative in vitro and in vivo studies on the effects of sulprofos and this compound on AChE activity in a range of non-target organisms, including insects, fish, and birds. nih.govresearchgate.net Furthermore, advanced mechanistic studies are needed to explore potential non-AChE targets. Pesticides can induce a variety of sublethal effects, including oxidative stress, immunotoxicity, and endocrine disruption, which are not captured by standard AChE assays. nih.govmdpi.com Investigating these alternative toxicological pathways for this compound is essential for understanding its full impact on ecosystem health.

Long-Term Environmental Monitoring and Persistence Studies in Diverse Ecosystems

The environmental persistence of a pesticide metabolite is a key determinant of its long-term risk. Persistence, often measured by the compound's half-life in soil or water, can be influenced by environmental factors such as temperature, pH, microbial activity, and sunlight. oregonstate.edu Studies on other organophosphates have shown that their persistence can vary significantly between freshwater and marine environments. nih.gov To date, there is a significant lack of data on the persistence and mobility of this compound.

Long-term monitoring studies are urgently needed to track the presence and concentration of this compound in various environmental compartments, including soil, groundwater, surface water, and sediment. sciepub.comslu.se Such studies should be conducted across diverse agricultural ecosystems where sulprofos has been applied to understand how different soil types and climatic conditions affect the metabolite's fate. researchgate.net Key unresolved questions include the soil adsorption coefficient (Koc) of this compound, which governs its leaching potential, and its potential to bioaccumulate in aquatic or terrestrial food webs. An EPA report noted that while sulprofos and its degradates appear to have limited runoff potential, a complete understanding is lacking, highlighting the need for more robust data. epa.gov

Table 2: Key Parameters for Future Environmental Fate Studies of this compound

Parameter Definition Importance Research Approach
Soil Half-Life (DT50) Time required for 50% of the initial concentration to dissipate in soil. Indicates persistence and potential for long-term soil contamination. Laboratory and field dissipation studies under various soil and climate conditions.
Soil Adsorption Coefficient (Koc) Measure of the chemical's tendency to bind to soil organic matter. Predicts mobility and potential for leaching into groundwater. Batch equilibrium studies using standardized OECD/EPA guidelines.
Aqueous Photolysis Rate Rate of degradation in water due to sunlight. Determines persistence in surface waters. Controlled irradiation experiments simulating natural sunlight.

| Bioaccumulation Factor (BAF) | Ratio of the chemical's concentration in an organism to its concentration in the surrounding environment. | Assesses the potential for the chemical to enter and magnify in the food chain. | Exposure studies with aquatic organisms (e.g., fish, invertebrates). |

Sustainable Chemistry Approaches: Design of Sulfone Analogues with Tailored Environmental Dissipation and Reduced Environmental Footprint

The principles of green chemistry advocate for the design of chemical products that are effective yet minimize harm to the environment and human health. mlsu.ac.inmdpi.com A forward-looking research direction involves applying these principles to the design of novel sulfone-containing pesticides. The goal is to create analogues that retain the desired pesticidal activity but possess molecular features that promote controlled environmental degradation into benign products. nih.gov

This research area integrates computational chemistry, toxicology, and synthetic chemistry. nih.gov Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models can be used to predict the toxicity and persistence of hypothetical sulfone analogues. By modifying functional groups on the molecule, chemists can aim to create "soft" pesticides that are more susceptible to microbial degradation or hydrolysis. For example, incorporating ester or amide linkages that are readily cleaved by environmental microbes could significantly reduce the compound's half-life. This proactive design approach represents a shift from assessing the risks of existing chemicals to building safety and environmental benignity into the next generation of pesticides from the molecular level up.

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